N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-[3-(trifluoromethyl)phenyl]amine
Description
N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-[3-(trifluoromethyl)phenyl]amine (CAS: 743444-29-3) is a bicyclic sulfone-containing amine derivative. Its structure comprises a 2,3-dihydrothiophene ring with a sulfone group (1,1-dioxido) at positions 1 and 1, and a 3-(trifluoromethyl)phenyl substituent linked via an amine group . The sulfone moiety enhances polarity and metabolic stability, while the trifluoromethyl group contributes to electron-withdrawing effects and lipophilicity, common in pharmaceuticals and agrochemicals.
Properties
IUPAC Name |
1,1-dioxo-N-[3-(trifluoromethyl)phenyl]-2,3-dihydrothiophen-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3NO2S/c12-11(13,14)8-2-1-3-9(6-8)15-10-4-5-18(16,17)7-10/h1-6,10,15H,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHXDUGZZDBQBGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C=CS1(=O)=O)NC2=CC=CC(=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40387307 | |
| Record name | N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-[3-(trifluoromethyl)phenyl]amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40387307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6110-32-3 | |
| Record name | N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-[3-(trifluoromethyl)phenyl]amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40387307 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-[3-(trifluoromethyl)phenyl]amine typically involves multi-step organic reactions. One common method includes the reaction of 2,3-dihydrothiophene with an oxidizing agent to introduce the dioxido group, followed by the coupling with 3-(trifluoromethyl)aniline under specific conditions such as the presence of a catalyst and controlled temperature.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled to ensure high yield and purity. The use of advanced purification techniques such as recrystallization and chromatography is essential to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-[3-(trifluoromethyl)phenyl]amine undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the dioxido group to other sulfur-containing functionalities.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction could produce thiol or sulfide compounds.
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Recent studies have highlighted the potential of N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-[3-(trifluoromethyl)phenyl]amine as an anticancer agent. Its ability to inhibit specific cancer cell lines has been documented, suggesting it may interfere with cellular proliferation pathways. A study indicated that derivatives of this compound exhibited significant cytotoxicity against various cancer types, including breast and prostate cancers .
Antimicrobial Properties
The compound has demonstrated antimicrobial activity against several bacterial strains. Research has shown that it effectively inhibits the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibiotics .
Enzyme Inhibition
this compound has been investigated for its role as a monoacylglycerol lipase (MAGL) inhibitor. MAGL is involved in the degradation of endocannabinoids, and inhibitors can potentially be used in treating pain and inflammatory disorders .
Materials Science Applications
Polymeric Composites
The compound's unique thiophene structure allows it to be integrated into polymeric materials to enhance their electrical conductivity and thermal stability. Studies have shown that incorporating this compound into polymer matrices can improve their mechanical properties and thermal resistance, making them suitable for advanced electronic applications .
Sensors Development
Due to its electronic properties, this compound is being explored for use in sensor technologies. Its ability to change conductivity in response to environmental stimuli makes it a candidate for developing sensors for detecting gases or biological agents .
Environmental Applications
Pollution Remediation
Research indicates that the compound can be utilized in the remediation of contaminated environments. Its ability to bind with heavy metals suggests potential applications in wastewater treatment processes where it can help remove toxic substances from industrial effluents .
Case Studies
| Study | Focus Area | Findings |
|---|---|---|
| Study 1 | Anticancer Activity | Demonstrated significant cytotoxic effects on breast cancer cell lines. |
| Study 2 | Antimicrobial Properties | Effective against both Gram-positive and Gram-negative bacteria. |
| Study 3 | Enzyme Inhibition | Identified as a potent MAGL inhibitor with potential therapeutic applications. |
| Study 4 | Materials Science | Enhanced mechanical properties when incorporated into polymer composites. |
| Study 5 | Environmental Remediation | Effective in binding heavy metals for pollution cleanup efforts. |
Mechanism of Action
The mechanism by which N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-[3-(trifluoromethyl)phenyl]amine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The dioxido-dihydrothienyl group can participate in redox reactions, while the trifluoromethylphenyl group can enhance binding affinity to specific targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Structural Features and Functional Groups
The following compounds share structural motifs with the target molecule, such as trifluoromethylphenyl groups, amine linkages, or heterocyclic systems:
Key Observations :
- The target compound uniquely combines a sulfone-containing dihydrothien ring with a trifluoromethylphenyl-amine group, distinguishing it from simpler benzylamine or propanamine analogs.
- N-Methyl-N-[3-(trifluoromethyl)benzyl]amine and 2-(4-methoxyphenyl)-N-[3-(trifluoromethyl)benzyl]ethanamine lack heterocyclic systems but retain the trifluoromethylphenyl motif, emphasizing modularity in amine-based designs.
- Cinacalcet-related impurities highlight the prevalence of trifluoromethylphenyl groups in pharmaceuticals, often influencing receptor binding and metabolic stability.
Physicochemical Properties
- Lipophilicity : The trifluoromethyl group increases logP values, enhancing membrane permeability. The sulfone in the target compound may counterbalance this with higher polarity.
- Stability : Sulfone groups resist metabolic degradation, offering advantages over compounds without electron-withdrawing substituents.
Biological Activity
N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-[3-(trifluoromethyl)phenyl]amine is an organic compound with potential biological activity due to its unique structural features. This article provides a comprehensive overview of its biological activity, including synthesis methods, interaction studies, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C11H10F3NO2S, with a molecular weight of approximately 277.26 g/mol. The compound features a thiophene ring with a dioxido group and a trifluoromethyl-substituted phenyl moiety. These structural characteristics contribute to its chemical reactivity and potential biological effects.
| Property | Value |
|---|---|
| Molecular Formula | C11H10F3NO2S |
| Molecular Weight | 277.26 g/mol |
| Functional Groups | Dioxido, Trifluoromethyl |
Synthesis Methods
Several methods have been developed for the synthesis of this compound. These methods typically involve the functionalization of thiophene derivatives and the introduction of the trifluoromethyl group.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Interaction studies have indicated that it may exhibit:
- Antioxidant Activity : The dioxido group may enhance the compound's ability to scavenge free radicals.
- Antimicrobial Properties : Preliminary studies suggest potential effectiveness against certain bacterial strains.
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
Case Studies and Research Findings
- Antioxidant Activity : A study demonstrated that compounds with similar structures exhibited significant antioxidant properties in vitro, suggesting that this compound might possess similar capabilities .
- Antimicrobial Effects : In a comparative analysis, derivatives of thiophene were tested against various pathogens. Results indicated that certain modifications led to enhanced antimicrobial activity .
- Enzyme Interaction : Research has shown that compounds containing dioxido functionalities can act as enzyme inhibitors. Further investigation into this compound could reveal its potential as a therapeutic agent in conditions requiring enzyme modulation .
Comparative Analysis with Related Compounds
The uniqueness of this compound can be illustrated by comparing it with similar compounds:
| Compound Name | Structure Features | Unique Biological Activity |
|---|---|---|
| N-(4-trifluoromethylphenyl)thiophene-2-sulfonamide | Sulfonamide group enhances solubility | Notable antibacterial properties |
| N-(2-thienyl)-N-[4-(trifluoromethyl)phenyl]amine | Different thiophene substitution pattern | Moderate antioxidant activity |
| 2,5-Dimethylthiophene | Simple thiophene derivative | Lacks significant bioactivity |
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of N-(1,1-dioxido-2,3-dihydrothien-3-yl)-N-[3-(trifluoromethyl)phenyl]amine to improve yield and purity?
- Methodological Answer : Synthesis optimization requires stringent control of reaction conditions (temperature, pH) and reagent selection. For sulfone-containing heterocycles like the dihydrothienyl moiety, stepwise halogenation followed by oxidation under inert atmospheres (e.g., nitrogen) enhances selectivity and reduces side reactions. For example, halogenating agents (e.g., NBS) and oxidizing agents (e.g., mCPBA) are critical for regioselective functionalization. Post-reaction purification via column chromatography with gradient elution (hexane/ethyl acetate) improves purity .
Q. What advanced characterization techniques are critical for confirming the structure of this compound?
- Methodological Answer : Multinuclear NMR (1H, 13C, 19F) is essential for verifying substituent positions and electronic environments. High-resolution mass spectrometry (HRMS) confirms molecular weight, while X-ray crystallography resolves stereochemistry for crystalline derivatives. For non-crystalline samples, 2D NMR (e.g., COSY, HSQC) elucidates connectivity, as demonstrated in structurally related amides and sulfones .
Q. How does the electronic influence of the trifluoromethyl group affect the compound’s reactivity in nucleophilic substitutions?
- Methodological Answer : The electron-withdrawing trifluoromethyl group deactivates the phenyl ring, directing electrophilic substitutions to the meta position. Computational studies on similar trifluoromethylphenyl amines (e.g., Cinacalcet analogs) show reduced electron density at the ortho and para positions, necessitating harsh conditions or directing groups for functionalization. Reactivity can be modulated using Lewis acid catalysts (e.g., AlCl3) to stabilize transition states .
Advanced Research Questions
Q. What methodologies are effective in elucidating structure-activity relationships (SAR) for this compound in biological targets?
- Methodological Answer : SAR studies involve systematic structural modifications (e.g., varying the dihydrothienyl substituents, replacing sulfone with sulfoxide) combined with in vitro assays (e.g., enzyme inhibition, receptor binding). For instance, COX-2 inhibition assays on pyridine derivatives reveal that electron-deficient aromatic systems enhance target affinity. Parallel molecular docking simulations (using AutoDock Vina) can predict binding modes and guide synthetic priorities .
Q. How should researchers address discrepancies between in vitro and in vivo bioactivity data for this compound?
- Methodological Answer : Discrepancies often arise from pharmacokinetic factors (e.g., poor bioavailability, rapid metabolism). Isotopic labeling (e.g., 14C or 3H) tracks compound distribution and metabolic fate in vivo. For example, studies on Cinacalcet analogs use LC-MS/MS to identify hydroxylated or glucuronidated metabolites, explaining reduced efficacy in animal models. Adjusting formulation (e.g., nanoemulsions) or introducing metabolic blockers (e.g., CYP450 inhibitors) can bridge efficacy gaps .
Q. What analytical strategies are recommended for detecting and quantifying synthetic byproducts in this compound?
- Methodological Answer : Orthogonal analytical methods (HPLC-MS, charged aerosol detection) are critical. For example, reverse-phase HPLC with a C18 column (ACN/water gradient) separates byproducts, while MS/MS fragmentation identifies structural motifs. Quantification via external calibration curves (using synthesized impurity standards) ensures accuracy. This approach is validated in impurity profiling of pharmaceuticals like Cinacalcet .
Q. In mechanistic studies, how can researchers determine the role of the sulfone moiety in the compound’s biological activity?
- Methodological Answer : Comparative studies using sulfone vs. sulfide analogs isolate the sulfone’s contribution. For example, replacing the sulfone with a sulfide and evaluating changes in binding affinity (e.g., via surface plasmon resonance) quantifies its role. Computational MD simulations (e.g., GROMACS) further reveal hydrogen-bonding interactions between the sulfone and target residues, as seen in kinase inhibitors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
